molecular formula C21H32O5 B1238157 Galbonolide B

Galbonolide B

Cat. No. B1238157
M. Wt: 364.5 g/mol
InChI Key: MRDSIEAKMVLPRW-PMOBDAJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galbonolide B is a natural product found in Puccinia and Streptomyces galbus with data available.

Scientific Research Applications

Biosynthesis and Structural Analysis

  • Biosynthesis Pathways : Galbonolides A and B, produced by Streptomyces galbus, are synthesized through a multimodular polyketide synthase (PKS). A specific locus, the methoxymalonyl-acyl carrier protein biosynthesis locus, is involved in galbonolide A synthesis, while nearby beta-ketoacyl synthase (KAS) genes are crucial for both galbonolides A and B. This finding suggests that these compounds are synthesized by incorporating different malonates (Karki et al., 2010).

  • Synthetic Approach : A total synthesis of galbonolide B was achieved using an ester enolate rearrangement and silicon-mediated fragmentation cascade. This synthesis provides insights into the molecular structure and potential for derivative creation (Parsons et al., 2007).

  • Polyketide Synthase Role : A single module type I polyketide synthase in Streptomyces galbus directs the de novo macrolactone biogenesis during galbonolide biosynthesis. This PKS incorporates methylmalonate units with precise β-keto group modifications, demonstrating a unique biosynthetic strategy (Kim et al., 2014).

Antifungal Activity and Derivative Research

  • Antifungal Properties : Galbonolides, including galbonolide B, exhibit broad-spectrum antifungal activities. They are particularly effective against human pathogens like Cryptococcus neoformans. The heterologous expression of galbonolide biosynthetic genes in Streptomyces coelicolor confirmed their role in antifungal biosynthesis (Liu et al., 2015).

  • Derivative Synthesis for Improved Activity : Efforts to create derivatives of galbonolides A and B aim to enhance chemical stability and antifungal activity. One study identified microorganisms capable of hydroxylating these compounds, leading to derivatives with modified but significant antifungal properties (Shafiee et al., 2001).

  • Novel Analogues and IPC Synthase Inhibition : Novel galbonolide derivatives were synthesized and evaluated for their antifungal activities. Modifications to the enol ether functionality were explored, highlighting the potential for developing new antifungal agents with specific potencies (Sakoh et al., 2004).

properties

Product Name

Galbonolide B

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

(3R,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-3,7,9,13-tetramethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

InChI

InChI=1S/C21H32O5/c1-7-18-16(5)10-14(3)8-13(2)9-15(4)11-21(25,12-22)19(23)17(6)20(24)26-18/h9-10,13,17-18,22,25H,3,7-8,11-12H2,1-2,4-6H3/b15-9+,16-10+/t13-,17+,18-,21?/m0/s1

InChI Key

MRDSIEAKMVLPRW-PMOBDAJTSA-N

Isomeric SMILES

CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/CC(C(=O)[C@H](C(=O)O1)C)(CO)O)\C)C)/C

SMILES

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C

Canonical SMILES

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C

synonyms

galbonolide B
neorustmicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galbonolide B
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Reactant of Route 5
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Reactant of Route 6
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